Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
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Overview
Description
Exo-3-azabicyclo[311]heptane-6-carboxylic acid;hydrochloride is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles . The process includes several steps, such as cyclopropanation and catalytic hydrogenation, to achieve the desired bicyclic structure . The reaction conditions often involve the use of transition metal catalysts like Ru (II) and Rh (II) to facilitate the cyclopropanation and hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives .
Scientific Research Applications
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but differs in the ring size and nitrogen placement.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound used in antiviral medications.
Uniqueness
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?; |
InChI Key |
DTSINJOVEHJXAR-FTEHNKOGSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C2C(=O)O.Cl |
Canonical SMILES |
C1C2CNCC1C2C(=O)O.Cl |
Origin of Product |
United States |
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